molecular formula C21H14ClN3O4 B4971727 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B4971727
M. Wt: 407.8 g/mol
InChI Key: QMUUUJRZWIENRY-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme plays a crucial role in the regulation of protein degradation pathways, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer. In

Mechanism of Action

2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide targets the NAE enzyme, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. SUMOylation is a post-translational modification that plays a crucial role in the regulation of protein degradation pathways. Inhibition of NAE by 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide leads to the accumulation of unSUMOylated proteins, which are then degraded by the proteasome. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have several biochemical and physiological effects. It inhibits the activity of the NAE enzyme, leading to the accumulation of unSUMOylated proteins and subsequent proteasomal degradation. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments is its specificity for the NAE enzyme, which makes it a valuable tool for studying the role of SUMOylation in protein degradation pathways. However, one limitation of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its potential toxicity, which can limit its use in certain experiments. In addition, 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. Furthermore, the combination of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide with other cancer drugs is an area of active research, as it has been shown to enhance the efficacy of these drugs. Finally, the use of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in combination with immunotherapy is an area of emerging research, as it has been found to enhance the anti-tumor immune response.

Synthesis Methods

The synthesis of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of triethylamine to produce the desired amide. The final step involves the chlorination of the amide using thionyl chloride to yield 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide.

Scientific Research Applications

2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. In addition, 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been found to enhance the efficacy of other cancer drugs, such as cisplatin and gemcitabine. Furthermore, 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.

properties

IUPAC Name

2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c1-12-5-8-18-19(9-12)29-21(24-18)13-3-2-4-14(10-13)23-20(26)16-7-6-15(25(27)28)11-17(16)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUUUJRZWIENRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

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